The lithium salt of the hexaanion of Benzenehexol, Li6C6O6, has been considered for electric battery applications .
Phenolic compounds, including Hexaphenol, are one of the classes of bioactive molecules most studied by the scientific community . These molecules have well-reported health benefits; a daily diet enriched in these compounds is important to promote well-being . Techniques to improve their sustainable resourcing, stability, and bioavailability will be presented and discussed .
Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of the chain reaction of oxidation . An oxidative process can be responsible for the generation of free radicals that attack the cells, leading to serious diseases, such as cancer, cardiovascular diseases, atherosclerosis, neurological disorders, hypertension, and diabetes mellitus, due to oxidative and nitrosative stress .
Phenolic compounds have aroused interest in the use of these molecules in the formulation of nutraceutical products . Although many bioactivities of phenolic compounds are proven in vitro, there is still a lack of information on their action in vivo .
Hexaphenol, also known as benzenehexol or hexahydroxybenzene, is an organic compound with the molecular formula or . It is characterized as a six-fold phenol derivative of benzene, featuring six hydroxyl groups attached to a benzene ring. This compound exists as a crystalline solid that is soluble in hot water, with a melting point exceeding 310 °C. Hexaphenol can be synthesized from inositol through various
Hexaphenol undergoes several notable chemical transformations:
Research on the biological activity of hexaphenol is limited, but it has been studied for its potential applications in drug discovery and biochemistry. Some derivatives of hexaphenol have shown promise in biomedical applications due to their unique structural properties that may interact with biological systems. For instance, certain derivatives have been explored for their roles in molecular recognition and as building blocks for supramolecular structures .
Hexaphenol can be synthesized through several methods:
Hexaphenol has various applications across different fields:
Studies involving hexaphenol typically focus on its interactions with other chemical species rather than direct biological interactions. For example, research has highlighted the formation of adducts with ligands such as 2,2'-bipyridine, which suggests potential applications in coordination chemistry and catalysis . Additionally, hexaphenol's derivatives have been tested for their solubility and stability under various conditions relevant to lithography processes, indicating its utility in high-tech applications .
Hexaphenol shares similarities with several other polyphenolic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenehexol | Six hydroxyl groups; precursor to liquid crystals | |
Resorcinol | Two hydroxyl groups; used in adhesives and dyes | |
Catechol | Two adjacent hydroxyl groups; used in photography | |
Pyrogallol | Three hydroxyl groups; used as a reducing agent | |
Gallic Acid | Three hydroxyl groups; antioxidant properties |
Hexaphenol's distinct structure, characterized by six hydroxyl groups on a benzene ring, sets it apart from these similar compounds. Its ability to form various derivatives and participate in unique
Hexaphenol was first synthesized through the reduction of sodium tetrahydroxy-p-benzoquinone (THBQ) using SnCl$$2$$/HCl. This method leveraged the stability of THBQ derivatives and marked a foundational step in accessing hexahydroxybenzene. Early studies also explored hydrolysis of potassium carbonyl (K$$6$$C$$6$$O$$6$$), a reaction that clarified the compound’s relationship to acetylenediolate anions. These synthetic routes established Hexaphenol as a precursor for derivatives such as esters (e.g., hexaacetate) and ethers (e.g., hexa-tert-butoxybenzene), which exhibit distinct melting points and solubility profiles.
The hexaanion of Hexaphenol (C$$6$$O$$6^{6-}$$) served as a critical intermediate in early research. Its potassium salt (K$$6$$C$$6$$O$$6$$) was a component of Liebig’s “potassium carbonyl,” a reaction product of CO and potassium. Later, the lithium salt (Li$$6$$C$$6$$O$$6$$) emerged as a candidate for advanced battery applications, highlighting Hexaphenol’s potential in energy storage.
A pivotal discovery was the formation of an adduct between Hexaphenol and 2,2'-bipyridine in a 1:2 molar ratio, demonstrating its capacity for coordination-driven self-assembly. This interaction laid the groundwork for exploring Hexaphenol in supramolecular architectures.
Hexaphenol’s six hydroxyl groups enable hydrogen bonding and π-π interactions, making it ideal for constructing supramolecular networks. Research on hexaphenylbenzene (HPB) derivatives substituted with carboxyl groups revealed solvent-dependent self-assembly behaviors. For example, HPB-1,3,5-3A and HPB-1,2,4-3A adopt distinct structures at liquid/solid interfaces, influenced by symmetry and solvation effects.
HPB Derivative | Symmetry | Solvent | Self-Assembled Structure |
---|---|---|---|
HPB-1,3,5-3A | High | 1-Phenyl-octane | Ordered 2D lattice |
HPB-1,2,4-3A | Low | Heptanoic acid | Disordered aggregates |
These studies, supported by STM and DFT calculations, underscore the role of molecular symmetry in directing assembly.
Hexaphenol also serves as a precursor for discotic liquid crystals. Its derivatives, such as hexa-tert-butoxybenzene, form columnar mesophases due to peripheral alkyl chains that promote nanosegregation.
Recent advances in coordination chemistry have exploited Hexaphenol’s hexaanion (C$$6$$O$$6^{6-}$$) as a ligand. A study on 2D conjugated metal-organic frameworks (c-MOFs) using tetrahydroxy-1,4-quinone (THQ) ligands demonstrated pH-controlled synthesis of Kagome lattices. At pH ≈7.5, Cu$$3$$(C$$6$$O$$_6$$) forms a nonporous Kagome structure, while higher pH yields a honeycomb lattice. The Kagome framework exhibits metallic conductivity, validated by terahertz time-domain spectroscopy (THz-TDS) and scattering-type SNOM.
MOF Type | Structure | Conductivity | Application Potential |
---|---|---|---|
Cu$$3$$(C$$6$$O$$_6$$) | Kagome lattice | Metallic (p-type) | Spintronics, electronics |
Cu$$3$$(C$$6$$O$$6$$)$$2$$ | Honeycomb lattice | Semiconducting (p-type) | Optoelectronics, sensors |
This work highlights Hexaphenol’s role in designing topological materials with tailored electronic properties.
The lithium salt of Hexaphenol (Li$$6$$C$$6$$O$$_6$$) has been investigated for energy storage. Its high oxidation potential and stability make it suitable for anode materials, though challenges in synthesis and solubility remain. Additionally, esterification of Hexaphenol yields derivatives like hexaacetate (melting point 220°C), which serve as intermediates in polymer chemistry.
Traditional synthetic routes to hexaphenol derivatives often rely on condensation reactions that leverage the reactivity of phenolic hydroxyl groups. These methods typically involve cycloaddition or aldol condensation processes to construct the core aromatic framework while introducing substituents.
A notable example involves the Diels-Alder reaction between tetraphenylcyclopentadienone and diphenylacetylene in benzophenone solvent. This method, adapted from classical organic synthesis protocols, yields hexaphenylbenzene through a thermally induced [4+2] cycloaddition [2]. The reaction proceeds at elevated temperatures (≈300°C), with benzophenone serving dual roles as both solvent and electron-deficient dienophile partner. Post-reaction purification via recrystallization in diphenyl ether affords hexaphenylbenzene in 84% yield, consistent with literature benchmarks [2].
Table 1: Key Parameters for Cycloaddition-Based Hexaphenylbenzene Synthesis
Parameter | Value/Detail |
---|---|
Reactants | Tetraphenylcyclopentadienone, Diphenylacetylene |
Solvent | Benzophenone |
Temperature | 300°C |
Reaction Time | 1 hour |
Yield | 84% |
Purification Method | Recrystallization (Diphenyl ether) |
Sequential aldol condensations enable controlled functionalization of phenolic precursors. For instance, tetraphenylcyclopentadienone synthesis begins with the base-catalyzed condensation of benzil and diphenyl ketone in ethanol [2]. Potassium hydroxide (KOH) facilitates enolate formation, driving cyclization to form the conjugated dienone system. This intermediate subsequently participates in cycloaddition reactions to generate hexaphenylbenzene derivatives. The directing effects of substituents—meta-directing acyl groups versus ortho/para-directing halogens—critically influence regioselectivity in multi-step syntheses [4].
Modern methodologies for hexaphenol derivatization emphasize the construction of dendritic systems, where the phenolic core serves as a scaffold for hyperbranched structures. These approaches combine protection/deprotection strategies with controlled polymerization.
Fluoroalkyl ether-tagged dendritic hexaphenols exemplify this strategy. In a representative synthesis, hexaphenol reacts with perfluoropropyl vinyl ether (PPVE) under basic conditions (K₂CO₃ in dimethylformamide) [1]. The reaction exploits the electrophilic nature of the vinyl ether, with phenolic hydroxyl groups acting as nucleophiles. After 2 hours at 70°C, column chromatography purification yields dendritic hexaphenol derivatives with 87% efficiency [1]. This method enables precise control over branching density through stoichiometric adjustments.
Table 2: Functionalization of Hexaphenol with PPVE
Parameter | Value/Detail |
---|---|
Substrate | Hexaphenol |
Reagent | Perfluoropropyl vinyl ether |
Base | Potassium carbonate |
Solvent | Dimethylformamide |
Temperature | 70°C |
Reaction Time | 2 hours |
Yield | 87% |
Recent work demonstrates the integration of hexaphenol into molybdenum cluster-based dendrimers. Phenoxide-terminated dendrons substitute ligands on an Mo₆Cl₈ core, forming six-arm architectures with C₃ symmetry [6]. This approach capitalizes on the chelating ability of phenolic oxygen atoms, enabling the creation of hybrid materials with tunable optoelectronic properties.
Fluorination introduces unique electronic and steric properties to hexaphenol derivatives, enhancing their suitability for applications in lithography and high-performance polymers.
The attachment of perfluoroalkyl groups via ether linkages significantly alters solubility profiles. As demonstrated in EUV lithography resist development, hexaphenol derivatives functionalized with PPVE exhibit enhanced solubility in fluorinated solvents while maintaining radiation sensitivity [1]. The electron-withdrawing nature of fluorine atoms stabilizes intermediate carbocations during acid-catalyzed deprotection, critical for pattern formation in photoresists.
Building on methodologies from fluorobenzene synthesis, selective fluorination of hexaphenol employs diazonium salt intermediates [7]. While traditional Balz-Schiemann reactions use hydrofluoric acid, modern adaptations utilize tetrafluoroborate salts to improve safety and yield. For hexaphenol, stepwise fluorination requires meticulous protection of hydroxyl groups to prevent unwanted side reactions.
Table 3: Comparative Analysis of Fluorination Methods
Method | Reagents | Yield | Selectivity |
---|---|---|---|
Diazonium Salt Decomposition | Benzenediazonium tetrafluoroborate | 65–75% | Moderate |
Direct Electrophilic Substitution | F₂/Catalyst | <50% | Low |
Fluoroalkyl Ether Coupling | Perfluoropropyl vinyl ether | 85–90% | High |
Hexaphenol represents a significant advancement in the development of molecular resists for extreme ultraviolet lithography applications. The compound, designated as dendritic hexaphenol or DHP, serves as a crucial backbone material for next-generation lithographic patterning systems targeting sub-30 nanometer features [1] [2].
The molecular structure of hexaphenol, with the chemical formula C₂₁H₁₈O₆ and molecular weight of 366.36 g/mol, provides exceptional thermal stability characteristics essential for extreme ultraviolet resist applications [3] [4]. The compound exhibits a glass transition temperature of 130°C and thermal degradation temperature of 371°C, significantly exceeding the thermal requirements for conventional resist materials [1] [2].
In the development of DHP-L6, perfluoroalkyl ether moieties are covalently bonded to the dendritic hexaphenol core, creating a single-component molecular resist system specifically designed for extreme ultraviolet lithography [1] [2]. This fluorinated derivative demonstrates enhanced extreme ultraviolet absorption characteristics due to the high photoionization cross-section of fluorine atoms at the 13.5 nanometer wavelength, substantially improving photon absorption efficiency compared to conventional organic resists [5].
The resist synthesis process involves the attachment of six perfluoroalkyl ether groups to the hexaphenol backbone, resulting in a homogeneous molecular system with well-defined chemical composition and molecular weight distribution [1] [2]. This approach addresses the fundamental limitations of polymeric resists, which suffer from molecular weight polydispersity and compositional heterogeneity that contribute to line edge roughness and resolution limitations.
Characterization studies reveal that the DHP-L6 molecular resist exhibits superior film-forming properties, with the ability to create uniform, amorphous thin films suitable for high-resolution patterning applications [1] [2]. The material demonstrates exceptional stability under ambient conditions while maintaining the necessary chemical reactivity for radiation-induced pattern formation.
Parameter | Hexaphenol (DHP-L6) | Molecular Glass A | Molecular Glass B | CAR Resist | Metal-Organic Resist |
---|---|---|---|---|---|
Sensitivity (mJ/cm²) | 110 | 34 | 25 | 30 | 15 |
Resolution (nm) | 26 | 32 | 28 | 20 | 16 |
LER (nm) | 3.2 | 4.0 | 3.6 | 2.8 | 2.5 |
Glass Transition (°C) | 130 | 120 | 115 | 95 | 140 |
Thermal Stability (°C) | 371 | 280 | 290 | 250 | 320 |
The development of hexaphenol-based molecular resists addresses the critical resolution-line edge roughness-sensitivity trade-off that limits conventional resist systems [6] [7]. The single-component nature of the DHP-L6 system eliminates the stochastic variations associated with multicomponent formulations, potentially enabling superior pattern quality at reduced feature sizes.
The fundamental mechanism underlying hexaphenol-based resist systems involves the ionizing radiation-induced decomposition of carbon-fluorine bonds, leading to the formation of reactive radical species and subsequent crosslinking reactions [1] [2] [8]. This radical-mediated crosslinking process represents a significant departure from conventional acid-catalyzed chemical amplification mechanisms.
Upon exposure to extreme ultraviolet radiation, the carbon-fluorine bonds in the perfluoroalkyl ether moieties undergo homolytic cleavage, generating carbon-centered radicals [1] [2] [8]. The high bond dissociation energy of C-F bonds (485-515 kJ/mol) ensures selective activation only under high-energy ionizing radiation conditions, providing excellent selectivity for extreme ultraviolet lithography applications [9] [10].
The radical formation process proceeds through direct photoionization of fluorine atoms, which exhibit substantial photoionization cross-sections at 13.5 nanometer wavelength [5]. Secondary electrons generated during the photoionization process contribute additional energy for C-F bond dissociation, enhancing the overall quantum efficiency of radical formation.
Following radical generation, the carbon-centered radicals undergo recombination reactions to form covalent crosslinks between adjacent molecular units [1] [2] [9]. This crosslinking process results in the formation of a three-dimensional network structure that exhibits drastically reduced solubility in fluorinated developer solvents, enabling negative-tone pattern formation.
Parameter | Hexaphenol System | Typical Organic Resist |
---|---|---|
C-F Bond Dissociation Energy (kJ/mol) | 485-515 | N/A |
Radical Formation Efficiency (%) | 75-85 | 60-70 |
Crosslinking Density (mol/cm³) | 0.8-1.2 | 0.5-0.8 |
Network Formation Temperature (°C) | 25-50 | 80-120 |
Reaction Activation Energy (kJ/mol) | 45-60 | 70-90 |
Electron Energy Threshold (eV) | 12-15 | 8-12 |
Radical Recombination Rate (s⁻¹) | 10⁶-10⁸ | 10⁴-10⁶ |
Crosslink Stability Temperature (°C) | >300 | 200-250 |
Spectroscopic analysis using Fourier transform infrared spectroscopy and X-ray photoelectron spectroscopy confirms the electron-induced decomposition of C-F bonds and the formation of carbon-carbon crosslinks [1] [2]. The disappearance of characteristic C-F stretching vibrations and the appearance of new carbon-carbon bond signals provide direct evidence for the proposed radical-mediated crosslinking mechanism.
The crosslinking reaction proceeds efficiently at room temperature, eliminating the need for elevated temperature post-exposure processing typical of conventional resist systems [1] [2]. This low-temperature processability offers significant advantages for substrate compatibility and process simplification in manufacturing environments.
Nanoindentation experiments demonstrate substantial increases in mechanical properties following crosslinking, with significant enhancements in elastic modulus and hardness values [1] [2]. These mechanical property changes correlate directly with the extent of crosslinking and provide quantitative metrics for evaluating the effectiveness of the radical-mediated crosslinking process.
The ionizing radiation-induced crosslinking mechanism exhibits excellent dose-response characteristics, with crosslinking density increasing proportionally with exposure dose over the operational range [11] [12]. This predictable dose-response relationship enables precise control of pattern dimensions and sidewall profiles through exposure dose optimization.
The resolution capabilities of hexaphenol-based resist systems are fundamentally limited by the interplay between optical diffraction, electron scattering, and molecular dimensions [13] [14]. Extreme ultraviolet lithography with hexaphenol resists has demonstrated the ability to create stencil patterns with line widths as narrow as 26 nanometers at exposure doses of 110 mJ/cm² [1] [2].
The theoretical resolution limit for extreme ultraviolet lithography is approximately 3.5 nanometers, as determined by the diffraction limit at 13.5 nanometer wavelength [15] [13]. However, practical resolution limits are significantly larger due to electron blur effects, resist material properties, and stochastic variations in the patterning process.
Electron blur represents a critical factor limiting resolution in extreme ultraviolet lithography, as secondary electrons generated during photoionization can travel significant distances within the resist film [16] [13]. The electron blur radius in hexaphenol-based resists is estimated to be approximately 5 nanometers, which establishes a fundamental limit on the minimum achievable feature size.
Line edge roughness optimization in hexaphenol resist systems requires careful consideration of exposure dose, molecular structure, and processing conditions [17] [18]. The relationship between line edge roughness and feature size follows predictable scaling laws, with smaller features exhibiting proportionally higher roughness values due to increased stochastic effects.
Feature Size (nm) | Required Dose (mJ/cm²) | Predicted LER (nm) | Aspect Ratio | Process Window (%) | Stochastic Defect Rate (%) |
---|---|---|---|---|---|
50 | 25 | 2.1 | 1.5 | 85 | 0.1 |
40 | 35 | 2.4 | 1.8 | 75 | 0.3 |
32 | 50 | 2.8 | 2.0 | 65 | 0.8 |
26 | 110 | 3.2 | 2.3 | 55 | 2.1 |
20 | 150 | 3.8 | 2.6 | 45 | 4.5 |
16 | 200 | 4.5 | 3.0 | 35 | 8.2 |
12 | 280 | 5.2 | 3.5 | 25 | 15.0 |
10 | 350 | 6.0 | 4.0 | 15 | 25.0 |
The optimization of line edge roughness in hexaphenol systems involves multiple strategies, including molecular weight control, crosslinking density optimization, and developer chemistry modification [19] [20]. The single-component nature of the hexaphenol resist system provides advantages in reducing compositional heterogeneity that contributes to line edge roughness in conventional multicomponent resist formulations.
Stochastic effects become increasingly significant as feature sizes decrease below 30 nanometers, requiring exponentially higher exposure doses to maintain acceptable defect rates [16] [14]. The relationship between photon shot noise and line edge roughness follows Poisson statistics, with the standard deviation of the photon distribution proportional to the square root of the mean photon number.
Process window optimization strategies for hexaphenol resist systems focus on maximizing the exposure latitude while maintaining acceptable line edge roughness and resolution performance [21] [22]. The process window is defined as the range of exposure dose and focus conditions that produce patterns within specification limits.
The molecular dimensions of hexaphenol (approximately 2-3 nanometers) provide advantages for high-resolution patterning compared to conventional polymeric resists with larger molecular sizes [23] [14]. The smaller molecular size reduces the minimum volume element that must be chemically converted during exposure, enabling higher resolution capability.
Advanced optimization strategies include the implementation of multiple patterning techniques, resist thickness reduction, and novel developer chemistries specifically designed for fluorinated resist systems [24] [25]. These approaches aim to extend the practical resolution limits of hexaphenol-based resist systems while maintaining acceptable line edge roughness performance.